REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[CH:6]([NH:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[O:19][CH3:20])=[O:7].C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CN(C=O)C.C(OCC)(=O)C>[CH:6]([N:8]([CH2:2][C:3](=[O:5])[CH3:4])[C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[O:19][CH3:20])=[O:7] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
84.5 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
|
Name
|
cesium carbonate
|
Quantity
|
346 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
497 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Cesium carbonate
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was then stirred at room temperature for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layers were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with toluene
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
tert-Butyl methyl ether and heptane were added to the resulting residue
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a solution of 50% tert-butyl methyl ether in heptane
|
Type
|
CUSTOM
|
Details
|
The resulting solid was air-dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N(C1=C(C=C(C(=O)OC)C=C1)OC)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |